Cassiachromone

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to cassiachromone, such as cassiol and cassine, involves complex organic reactions. For example, the enantioselective total synthesis of (+)-cassiol reported by Petrova et al. (2009) utilizes palladium-catalyzed enantioconvergent decarboxylative alkylation to generate the quaternary carbon stereocenter at an early stage of the synthesis, featuring a convergent late-stage coupling of two fragments with a longest linear sequence of eight steps (Petrova, Mohr, & Stoltz, 2009). Similarly, the synthesis of (-)-Cassine via a four-step one-pot reaction including a Horner-Wadsworth-Emmons [3 + 2]-1,3-dipolar cycloaddition reaction cascade demonstrates the efficiency of these processes (Herdeis, Küpper, & Plé, 2006).

Molecular Structure Analysis

Ab initio CASSCF (Complete Active Space Self-Consistent Field) studies provide insights into the molecular structures of complex organic compounds. For instance, Li and Houk (1993) used ab initio CASSCF calculations to study the Diels-Alder and [2+2] dimerizations of 1,3-butadiene, revealing details about the concerted and stepwise mechanisms of these reactions (Li & Houk, 1993). Such studies are crucial for understanding the molecular structure of cassiachromone-related compounds.

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to cassiachromone can be explored through computational studies. For example, CASSCF and CASPT2 studies on the photochromic reaction mechanism of spiropyran, as conducted by Liu and Morokuma (2013), provide insights into possible excited-state bond cleavage pathways and nonadiabatic transition channels, which are relevant to understanding the chemical reactions cassiachromone might undergo (Liu & Morokuma, 2013).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. Studies using CASSCF and CASPT2 methods, such as those on azulene by Murakami et al. (2004), offer detailed insights into the optimized structures, transition energies, and dipole moments of ground and excited states, providing a foundation for understanding the physical properties of cassiachromone-related compounds (Murakami, Kobayashi, Goldberg, & Nakamura, 2004).

Aplicaciones Científicas De Investigación

-

Pharmacology : Chromones, including Cassiachromone, are associated with various pharmacological activities such as anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities . They have been evaluated for their pharmacological activities using both in vitro and in vivo models .

-

Biochemistry : Chromones are naturally occurring phenolic compounds that are universally present in a healthy human diet . They are found in many plant genera, including Aloe, Aquilaria, Cassia, Hypericum, and Polygonum .

-

Medicinal Chemistry : Chromanone or Chroman-4-one, which includes Cassiachromone, is an important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

-

Nutrition : Chromones, including Cassiachromone, are known for their health-promoting properties because of their potential as anti-oxidants . They offer protection from various conditions, in addition to providing nutritional benefits, and should therefore form part of a healthy diet .

-

Synthetic Chemistry : Cassiachromone can be used in the synthesis of flavones . A one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

-

Nutraceuticals : Chromones, including Cassiachromone, are considered nutraceuticals, which are food ingredients that have both nutritional and health benefits . They are directed towards chronic conditions that are universal to populations in both developed and developing countries, and include obesity, diabetes, cancer, hypertension, atherosclerosis, and arthritis .

-

Antioxidant and Antimicrobial Activities : Some studies suggest that Cassiachromone has certain antioxidant and antimicrobial activities, indicating potential medicinal applications .

-

Synthetic Chemistry : Cassiachromone can be used in the synthesis of flavones . A one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

-

Nutraceuticals : Chromones, including Cassiachromone, are considered nutraceuticals, which are food ingredients that have both nutritional and health benefits . They are directed towards chronic conditions that are universal to populations in both developed and developing countries, and include obesity, diabetes, cancer, hypertension, atherosclerosis, and arthritis .

-

Safety and Toxicity Studies : While specific toxicity data for Cassiachromone is limited, it’s important to conduct further research to determine its safety for human use . Its chemical structure and properties suggest that Cassiachromone may have certain irritant and allergenic properties . When using Cassiachromone, general laboratory safety procedures should be followed to avoid contact with skin and eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

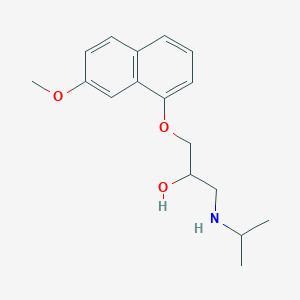

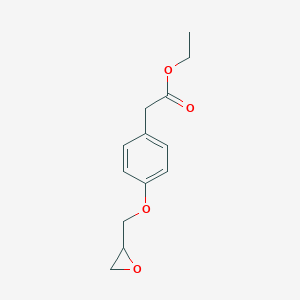

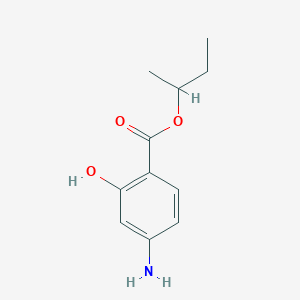

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXDPKFRCHLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183152 | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Cassiachromone | |

CAS RN |

28955-30-8 | |

| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.